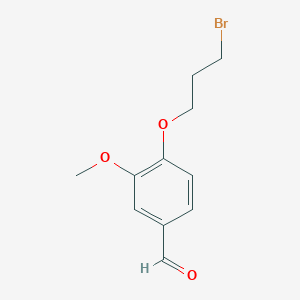

4-(3-Bromopropoxy)-3-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Bromopropoxy)-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .

Molecular Structure Analysis

The molecular structure of “4-(3-Bromopropoxy)-3-methoxybenzaldehyde” consists of a benzene ring substituted with a methoxy group and a bromopropoxy group .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 351.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 171.3±3.0 cm3 .科学的研究の応用

Synthesis of Chalcone Derivatives

This compound can be used in the synthesis of chalcone derivatives . Chalcones are natural organic compounds, widely found in plants, with applications in a variety of scientific domains . They may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity .

Inhibitor of α-Glucosidase

Some chalcone derivatives synthesized from this compound have shown inhibitory activity on α-glucosidase . α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates, and inhibitors of this enzyme are used in the treatment of diabetes .

Promoter of α-Glucosidase

Interestingly, while some chalcone derivatives synthesized from this compound inhibit α-glucosidase, others have been found to increase the activity of α-glucosidase . This suggests that the compound could be used to modulate α-glucosidase activity in either direction, depending on the specific derivative synthesized .

Solubility Studies

The solubility of this compound in various solvents has been studied . This information is valuable for the purification of the compound by crystallization .

Intermediate for the Manufacture of Omoconazole Nitrate

This compound is an important intermediate for the manufacture of omoconazole nitrate . Omoconazole nitrate is a broad-spectrum antifungal agent with strong antifungal activity .

Intermediate in the Synthesis of Various Pharmaceuticals

In addition to omoconazole nitrate, this compound can be used as an intermediate in the synthesis of various other pharmaceuticals . These include potassium channel blockers, non-imidazole histamine H (3) receptor ligands, antitumor agents, and hepatitis C virus entry inhibitors .

将来の方向性

Future research could focus on the synthesis, characterization, and potential applications of “4-(3-Bromopropoxy)-3-methoxybenzaldehyde”. Given its structural similarity to other compounds with known biological activity, it may have potential as a starting point for the development of new pharmaceuticals or agrochemicals .

特性

IUPAC Name |

4-(3-bromopropoxy)-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBJCXWTOVSHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopropoxy)-3-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2573104.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2573105.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2573108.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2573110.png)

![11-Prop-2-enoyl-8,11-diazatricyclo[4.3.3.01,6]dodecane-7,9-dione](/img/structure/B2573112.png)

![4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2573118.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573126.png)

![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)